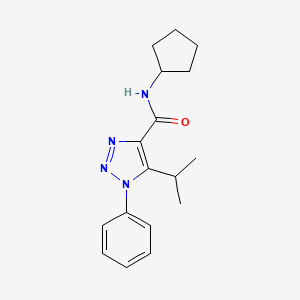
N-cyclopentyl-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cyclopentyl-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide, also known as CPIPT, is a chemical compound with potential applications in scientific research. This compound belongs to the class of 1,2,3-triazoles, which have been widely used in medicinal chemistry due to their diverse biological activities. CPIPT has been shown to exhibit specific binding properties towards a protein called NLRP3, which is involved in the inflammatory response.
Scientific Research Applications
Synthesis and Transformations
N-cyclopentyl-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide and its derivatives are primarily utilized in the field of organic synthesis. These compounds, particularly the 1,2,3-triazole derivatives, are involved in various chemical transformations. For instance, they are used in cycloaddition reactions, where they react with different compounds to form complex structures such as quinolinecarboxylic acids and [1,2,4] triazolo[3,4-b][1,3,4]thiadiazoles, highlighting their role in creating novel organic compounds with potential applications in medicinal chemistry and materials science (Pokhodylo et al., 2009).
Biological Activities
1,2,3-triazole derivatives exhibit a wide spectrum of biological activities. They are recognized for their antimicrobial properties, showing effectiveness against both bacterial and fungal pathogens. Compounds such as 5-methyl-1H-1,2,3-triazole-4-carboxamides demonstrate selective antibacterial and antifungal actions, indicating their potential use in developing new antimicrobial agents (Pokhodylo et al., 2021).
Anticancer Properties
Some 1,2,3-triazole derivatives have shown notable cytotoxic effects on cancer cell cultures. Derivatives synthesized from 4-phenyl-1,2,4-triazol-3-ylthioacetohydrazide, for instance, have demonstrated significant cytotoxicity against human melanoma, breast cancer, and pancreatic cancer cell lines. This suggests their potential application in cancer therapy, especially as these compounds exhibit selective toxicity towards cancer cells over normal cells, indicating a possible role in targeted cancer treatment (Šermukšnytė et al., 2022).
Material Science and Energetic Compounds
1,2,3-triazole derivatives also find applications in material science. For instance, they are involved in the synthesis of nitrogen-rich energetic compounds, highlighting their potential use in designing new materials with high nitrogen content. These compounds are characterized by their stability and specific physical properties, which could be valuable in various industrial applications (Qin et al., 2016).
properties
IUPAC Name |
N-cyclopentyl-1-phenyl-5-propan-2-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-12(2)16-15(17(22)18-13-8-6-7-9-13)19-20-21(16)14-10-4-3-5-11-14/h3-5,10-13H,6-9H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVYUJDMXZGHEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=NN1C2=CC=CC=C2)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-N-[2-(pyridin-4-yl)ethyl]pyridin-2-amine](/img/structure/B2795780.png)
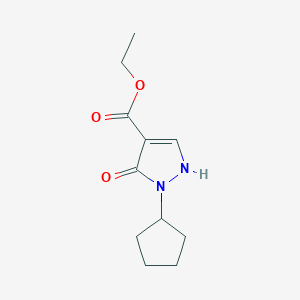
![4-[(6-Methoxypyridin-2-yl)carbonyl]morpholine](/img/structure/B2795783.png)

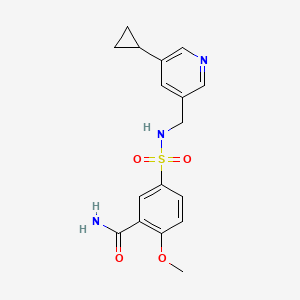
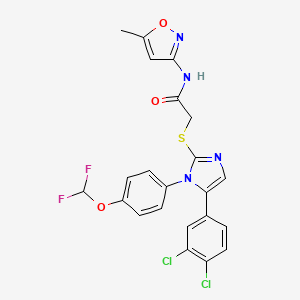

![3-[[1-(3-Methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2795792.png)
amine](/img/structure/B2795793.png)
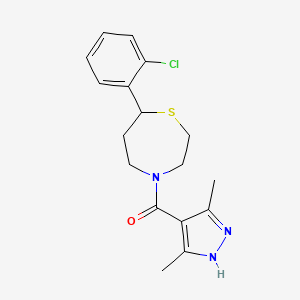
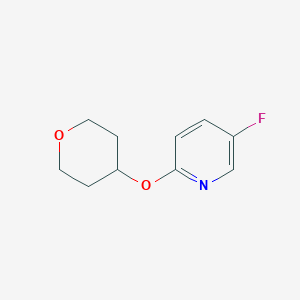
![[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-(trifluoromethyl)phenyl]boronic acid](/img/structure/B2795801.png)
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2795802.png)